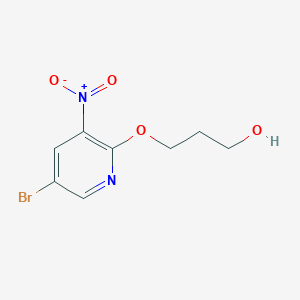
3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol: is an organic compound that features a brominated nitropyridine moiety linked to a propanol group via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol typically involves the following steps:
Nitration of 5-bromopyridine: The starting material, 5-bromopyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-bromo-3-nitropyridine.
Etherification: The nitropyridine derivative is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
Reduction: The nitro group in 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The propanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas for reduction reactions.
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases to facilitate substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Reduction: 3-((5-Bromo-3-aminopyridin-2-yl)oxy)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propanoic acid.
科学研究应用
Chemistry
In chemistry, 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving pyridine derivatives.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The presence of the nitro and bromine groups suggests it might interact with biological targets in unique ways, possibly leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could participate in redox reactions, while the bromine atom might facilitate binding through halogen bonding.
相似化合物的比较
Similar Compounds
3-((5-Chloro-3-nitropyridin-2-yl)oxy)propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-((5-Bromo-3-aminopyridin-2-yl)oxy)propan-1-ol: The nitro group is reduced to an amino group.
3-((5-Bromo-3-nitropyridin-2-yl)oxy)propanoic acid: The propanol group is oxidized to a carboxylic acid.
Uniqueness
3-((5-Bromo-3-nitropyridin-2-yl)oxy)propan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromine atom offers a site for further functionalization, while the nitro group can be reduced or retained for its electron-withdrawing properties. This versatility makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-(5-bromo-3-nitropyridin-2-yl)oxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O4/c9-6-4-7(11(13)14)8(10-5-6)15-3-1-2-12/h4-5,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWKXANUBJSGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])OCCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














